3-Nitrobenzimidamide
Overview
Description
3-Nitrobenzimidamide: is an organic compound with the molecular formula C7H7N3O2 . It is a derivative of benzimidamide, where a nitro group is substituted at the third position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Scientific Research Applications
Chemistry: 3-Nitrobenzimidamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs. Its ability to inhibit specific enzymes is of significant interest in medicinal chemistry.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals. Its derivatives are employed in various industrial processes due to their stability and reactivity.
Safety and Hazards
3-Nitrobenzimidamide is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Benzimidamide: The synthesis of 3-nitrobenzimidamide typically involves the nitration of benzimidamide. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring.
Reduction of Nitrobenzimidazole: Another method involves the reduction of 3-nitrobenzimidazole to this compound using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Reduction: 3-Nitrobenzimidamide can undergo reduction reactions to form 3-aminobenzimidamide. Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, reacting with amines can yield various substituted benzimidamides.
Oxidation: Although less common, this compound can undergo oxidation reactions under specific conditions to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Amines, alkyl halides, under basic or acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 3-Aminobenzimidamide.
Substitution: Various substituted benzimidamides depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives of benzimidamide.
Mechanism of Action
The mechanism of action of 3-nitrobenzimidamide involves its interaction with molecular targets such as enzymes. The nitro group plays a crucial role in its reactivity, allowing it to form covalent bonds with active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, making it useful in therapeutic applications.
Comparison with Similar Compounds
3-Aminobenzimidamide: A reduction product of 3-nitrobenzimidamide, known for its use in similar applications.
4-Nitrobenzimidamide: Another nitro-substituted benzimidamide with different positional isomerism, leading to varied reactivity and applications.
3-Nitrobenzamide: A structurally related compound with a nitro group at the third position but with different functional groups, leading to distinct chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-nitrobenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c8-7(9)5-2-1-3-6(4-5)10(11)12/h1-4H,(H3,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAYGBNLZPDGJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
56406-50-9 (mono-hydrochloride) | |
Record name | 3-Nitrobenzamidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80188153 | |
Record name | 3-Nitrobenzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3459-99-2 | |
Record name | 3-Nitrobenzamidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitrobenzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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